molecular formula C14H10BrClN2O2S B8810392 1H-Pyrrolo[2,3-B]pyridine, 4-bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-B]pyridine, 4-bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B8810392
M. Wt: 385.7 g/mol
InChI Key: UOUXYCQYVQVYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-B]pyridine, 4-bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]- is a useful research compound. Its molecular formula is C14H10BrClN2O2S and its molecular weight is 385.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-B]pyridine, 4-bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-B]pyridine, 4-bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10BrClN2O2S

Molecular Weight

385.7 g/mol

IUPAC Name

4-bromo-5-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H10BrClN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-7-6-11-13(15)12(16)8-17-14(11)18/h2-8H,1H3

InChI Key

UOUXYCQYVQVYCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine (D) (1.89 g, 8.16 mmol) in DMF (15 mL) at 0° C. was added NaH (60% in oil, 328 mg) followed by toluenesulfonylchloride (1.72 g, 8.98 mmol). The reaction mixture was warmed to RT and additional NaH (60% in oil, 2×200 mg) was added at 1 h intervals. After a further 1 h, EtOAc was added and the reaction was quenched with sat'd NaHCO3. The aqueous layer was extracted with EtOAc and the combined organic layer was washed with water, brine, dried over Na2SO4, filtered and concentrated. Flash chromatography (SiO2, 7% EtOAc in hexanes) provided 4-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (E) (1.81 g, 58%) as an off white solid. LC/MS Tret=4.8 min, (M+H+) 386.6.
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
328 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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